molecular formula C17H19ClN2O2 B1384972 N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide CAS No. 1020722-92-2

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B1384972
CAS No.: 1020722-92-2
M. Wt: 318.8 g/mol
InChI Key: DZGANKJMJOSGSD-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-chloro-3,5-dimethylphenol.

    Formation of Intermediate: The phenols undergo a nucleophilic substitution reaction with chloroacetyl chloride to form the corresponding chloroacetamides.

    Coupling Reaction: The intermediate chloroacetamides are then coupled under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated aromatic compounds.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

    Pharmaceutical Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry:

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:

    Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings distinguishes these compounds.
  • Chemical Properties: Variations in substituents affect the reactivity and stability of the compounds.
  • Biological Activity: The unique combination of substituents in N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide may confer distinct biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-10-4-5-13(19)8-15(10)20-16(21)9-22-14-6-11(2)17(18)12(3)7-14/h4-8H,9,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGANKJMJOSGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
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N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
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